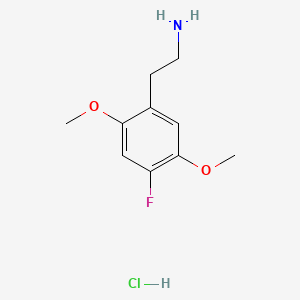

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is known for its psychoactive properties and is structurally related to other phenethylamines. The compound has a molecular formula of C10H15ClFNO2 and is often studied for its potential effects on the central nervous system.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-fluorophenethylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Fluorination: The aromatic ring is fluorinated at the 4-position using a fluorinating agent such as Selectfluor.

Formation of Phenethylamine: The fluorinated intermediate undergoes a reductive amination with ethylamine to form the phenethylamine backbone.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenethylamines with different functional groups.

科学研究应用

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

作用机制

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-hydroxytryptamine 2A receptor. It acts as a partial agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction leads to altered perception, mood, and cognition, which are characteristic effects of psychoactive phenethylamines.

相似化合物的比较

- 2,5-Dimethoxy-4-methylphenethylamine

- 2,5-Dimethoxy-4-bromophenethylamine

- 2,5-Dimethoxy-4-ethylamphetamine

Comparison: 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is unique due to the presence of the fluorine atom at the 4-position, which influences its pharmacological profile and potency. Compared to its analogs, it may exhibit different binding affinities and efficacy at serotonin receptors, leading to distinct psychoactive effects.

生物活性

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride (commonly referred to as DOF) is a compound of significant interest in the field of psychopharmacology due to its structural similarities to other phenethylamines, particularly in relation to their biological activities. This article explores the biological activity of DOF, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

DOF is chemically classified as a substituted phenethylamine, with the molecular formula C10H14FNO2. Its structure includes two methoxy groups and a fluorine atom at specific positions on the phenethylamine backbone, which influences its interaction with various neurotransmitter receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 201.23 g/mol |

| IUPAC Name | This compound |

Receptor Interactions

Research indicates that DOF primarily acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial for mediating many of the psychoactive effects associated with hallucinogenic compounds.

- 5-HT2A Receptor : Studies suggest that DOF exhibits lower potency compared to more potent analogs like DOI (2,5-dimethoxy-4-iodoamphetamine). The estimated activity of DOF is approximately four to six times less than that of DOI and DOB (2,5-dimethoxy-4-bromoamphetamine) in human subjects .

- Dopaminergic Activity : Preliminary findings suggest that DOF may also interact with dopamine receptors, although its effects are less pronounced than those observed with classic stimulants .

Pharmacological Effects

In human trials, DOF has demonstrated stimulating effects without significant hallucinogenic properties. For instance:

- Dosage and Effects : In one study involving doses of 6 mg spaced one hour apart, participants reported mild stimulating effects but no psychedelic experiences .

- Animal Studies : Animal models have shown that DOF can induce behaviors such as head-twitch responses (HTR), which are indicative of serotonin receptor activation. This response was observed at doses ranging from 0.1 to 3 mg/kg .

Neuroplasticity and Gene Expression

Recent investigations into the compound's effects on neuroplasticity have revealed that it may enhance the expression of genes associated with neuroplasticity in the frontal cortex. This suggests potential therapeutic implications for mood disorders and cognitive enhancement .

Study 1: Human Trials

In a controlled trial assessing the effects of DOF on human subjects:

- Participants : 20 healthy volunteers

- Methodology : Double-blind administration of DOF at varying doses.

- Findings : Participants reported increased alertness and slight euphoria at higher doses but no significant adverse effects or hallucinogenic experiences.

Study 2: Animal Behavior Analysis

A study conducted on rodents evaluated the behavioral responses to DOF:

- Doses Administered : Ranging from 0.1 mg/kg to 3 mg/kg.

- Observations : Notable increase in locomotor activity and head-twitch responses were recorded, indicating activation of serotonergic pathways.

属性

IUPAC Name |

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECHXCVFMXOPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-59-5 |

Source

|

| Record name | 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-F HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV3AJ3L3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。